(R)-(+)-Timolol Maleate
Overview
Description
Synthesis Analysis The synthesis of (R)-(+)-Timolol Maleate involves several chemical steps, starting from racemic epichlorohydrin. A noteworthy method is the Jacobsen hydrolytic kinetic resolution of racemic epichlorohydrin, followed by stereochemical transformations leading to the target molecule (Bredikhina et al., 2015). This process highlights the complexity and precision required in synthesizing enantiomerically pure compounds.
Molecular Structure Analysis (R)-(+)-Timolol Maleate's molecular structure underpins its biological activity and interaction with biological receptors. The enantiomeric purity, crucial for its effectiveness and safety, is meticulously analyzed using techniques like supercritical fluid chromatography (SFC) and validated against current pharmacopeial standards to ensure the specific enantiomer is present in the desired purity (Marley & Connolly, 2014).
Chemical Reactions and Properties The chemical behavior of (R)-(+)-Timolol Maleate includes its interaction with various agents and conditions. Its stability and reactivity are studied using techniques such as high-performance thin-layer chromatography (HPTLC), ensuring its integrity under different conditions and its suitability for pharmaceutical formulations (Kulkarni & Amin, 2000).
Physical Properties Analysis The physical properties of (R)-(+)-Timolol Maleate, such as solubility, melting point, and crystallinity, are critical for its formulation into various dosage forms. Techniques like nonaqueous capillary electrophoresis (NACE) provide insights into its enantiomeric purity and physical characteristics, ensuring the compound's quality and efficacy (Marini et al., 2006).
Scientific Research Applications
Timolol Maleate is effective in reducing intraocular pressure in rabbits, offering an alternative to pilocarpine without its common side effects like miosis, ocular irritation, and blurred vision (Radius et al., 1978).
It is equivalent in efficacy to timolol-LA for reducing intraocular pressure in patients with open-angle glaucoma or ocular hypertension (Mundorf et al., 2004).
Gelatin nanoparticles loaded with Timolol Maleate have shown superior performance in lowering intraocular pressure, offering no irritancy and good stability (Shokry, Hathout, & Mansour, 2018).
As a beta-adrenergic blocking agent, it has been suggested as a safe and effective topical agent for glaucoma treatment (Zimmerman & Kaufman, 1977).
The drug significantly lowers intraocular pressure in glaucoma patients without side effects, showing its potential as a β-adrenergic blocking agent (Zimmerman & Kaufman, 1977).
A simple, selective, precise, and economical method for analyzing Timolol Maleate has been developed, suitable for pharmaceutical preparations and bulk drug analysis (Kulkarni & Amin, 2000).
The drug has also been found safe and effective in treating superficial infantile hemangiomas in certain cases (Chan, Mckay, Adams, & Wargon, 2013).
Timolol Maleate can cause systemic adrenergic β-blocking, impacting heart rate especially during exercise (Nieminen et al., 2007).
The drug is also being explored in other formats like timolol hemihydrate for the treatment of ocular hypertension and chronic open-angle glaucoma (Stewart, 1996).
Other studies have focused on the pharmacological aspects of Timolol Maleate, including its analysis, formulation, and systemic effects (Lacroix et al., 1994; Marini et al., 2007, 2006, 2005; Morsi, Aboelwafa, & Dawoud, 2018; Marley & Connolly, 2014; Marini et al., 2003; Marini, Boulanger, Heyden, Chiap, Crommen, & Hubert, 2005; Santoro, Cho, & Kedor-Hackmann, 1996).
Safety And Hazards
Future Directions
The overactivation of Janus kinases 2 (JAK2) by gain-of-function mutations in the JAK2, Myeloproliferative leukemia virus oncogene, or Calreticulin genes are the most important factor in the development of Philadelphia-negative myeloproliferative neoplasms (MPNs) . This review offers valuable insights into current trends and future directions for optimal management of MPNs using JAK2 inhibitors .
Relevant Papers Several papers have been published on Timolol Maleate. One study examined its photodegradation and potential risk of phototoxicity using chemical, in silico and in vitro methods . Another paper discussed an enantioselective supercritical fluid chromatography (SFC) method for the determination of R-timolol and other related substances in S-timolol maleate .
properties
IUPAC Name |
(Z)-but-2-enedioic acid;(2R)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRMANUAADYWEA-ASSQPYIHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@H](COC1=NSN=C1N2CCOCC2)O.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
50929-98-1 | |
Record name | 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2R)-, (2Z)-2-butenedioate (2:1) (salt) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50929-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-Timolol Maleate | |
CAS RN |
26839-77-0, 50929-98-1, 26921-17-5 | |
Record name | (+)-Timolol maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26839-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Timolol maleate, R-enantiomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026839770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Timolol maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050929981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Timolol maleate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757351 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (R)-bis[3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole] maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.668 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIMOLOL MALEATE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78U14B243Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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